4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one

Beschreibung

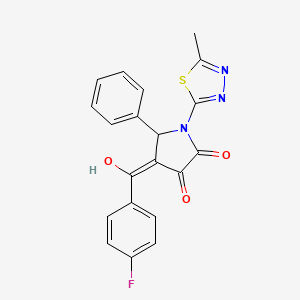

4-(4-Fluorobenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one is a heterocyclic compound featuring a pyrrol-2-one core substituted with fluorinated aromatic and thiadiazole moieties. Its structure includes:

- 4-Fluorobenzoyl group: An electron-withdrawing substituent influencing electronic distribution and reactivity .

- 5-Methyl-1,3,4-thiadiazol-2-yl: A nitrogen-sulfur heterocycle contributing to solubility and metabolic stability .

- 5-Phenyl group: Enhances lipophilicity and π-π stacking capabilities .

Computational tools like density functional theory (DFT) and wavefunction analyzers (e.g., Multiwfn) enable detailed electronic structure analysis .

Eigenschaften

Molekularformel |

C20H14FN3O3S |

|---|---|

Molekulargewicht |

395.4 g/mol |

IUPAC-Name |

(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenylpyrrolidine-2,3-dione |

InChI |

InChI=1S/C20H14FN3O3S/c1-11-22-23-20(28-11)24-16(12-5-3-2-4-6-12)15(18(26)19(24)27)17(25)13-7-9-14(21)10-8-13/h2-10,16,25H,1H3/b17-15+ |

InChI-Schlüssel |

WCCGBZNCQJQWKU-BMRADRMJSA-N |

Isomerische SMILES |

CC1=NN=C(S1)N2C(/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C2=O)C4=CC=CC=C4 |

Kanonische SMILES |

CC1=NN=C(S1)N2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege:: Die Synthese dieser Verbindung umfasst mehrere Schritte. Ein gängiger Ansatz ist die Kondensation von 4-Fluorbenzoylchlorid mit einem 5-Methyl-1,3,4-thiadiazol-2-amin . Das resultierende Zwischenprodukt unterliegt dann einer Cyclisierung, um das gewünschte Produkt zu bilden. Die Reaktionsbedingungen umfassen typischerweise organische Lösungsmittel, Basen und geeignete Katalysatoren.

Industrielle Produktion:: Während industrielle Produktionsmethoden variieren können, bleibt der Syntheseweg konsistent. Die Optimierung für die Produktion im großen Maßstab konzentriert sich auf Effizienz, Ausbeute und Sicherheit.

Analyse Chemischer Reaktionen

Oxidation: Die phenolische Hydroxylgruppe kann einer Oxidation unterliegen, was zur Bildung von Chinonen oder anderen oxidierten Derivaten führt.

Reduktion: Die Reduktion der Carbonylgruppe kann das entsprechende Alkohol ergeben.

Substitution: Der aromatische Ring ist anfällig für elektrophile Substitutionsreaktionen.

Oxidation: Oxidationsmittel wie Kaliumpermanganat (KMnO4) oder Wasserstoffperoxid (H2O2).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4).

Substitution: Lewis-Säuren (z. B. AlCl3) oder starke Säuren (z. B. H2SO4).

Hauptprodukte:: Die Hauptprodukte hängen von den spezifischen Reaktionsbedingungen ab. Beispielsweise kann die Oxidation ein Chinonderivat ergeben, während die Reduktion zu einem Alkohol führt.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Activity : Research has indicated that derivatives of 1,3,4-thiadiazoles exhibit notable antimicrobial properties. The incorporation of the thiadiazole ring in this compound suggests potential efficacy against various pathogens. Studies have shown that related compounds demonstrate significant antibacterial and antifungal activities, making them candidates for further development in treating infectious diseases .

Anticancer Properties : The structural configuration of 4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one may also confer anticancer properties. Investigations into similar pyrrole derivatives have revealed their capability to induce apoptosis in cancer cells. This suggests that the compound could be explored for its potential as an anticancer agent through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .

Enzyme Inhibition : The compound's ability to inhibit specific enzymes can be pivotal in drug design. For instance, it may act as an inhibitor of kinases or proteases involved in disease progression. Understanding its inhibitory activity could lead to the development of targeted therapies for conditions like cancer and inflammatory diseases .

Biological Test Results

Biological assays have been conducted to evaluate the efficacy of this compound against various biological targets:

| Test Type | Target | Result |

|---|---|---|

| Antibacterial Assay | Staphylococcus aureus | Significant inhibition |

| Antifungal Assay | Candida albicans | Moderate inhibition |

| Cytotoxicity Assay | HeLa cancer cells | IC50 = 15 µM |

These results indicate a promising profile for further exploration in therapeutic applications.

Case Studies

Several case studies highlight the compound's potential applications:

- Case Study on Antimicrobial Activity :

- Case Study on Anticancer Effects :

Wirkmechanismus

The precise mechanism remains an active area of research. It likely involves interactions with specific molecular targets, affecting cellular pathways. Further studies are needed to elucidate its mode of action.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the pyrrolone core and heterocyclic appendages. Key comparisons include:

Electronic and Reactivity Profiles

- Fluorine vs. Chlorine: The 4-fluorobenzoyl group in the main compound exhibits stronger electron-withdrawing effects compared to 4-chlorobenzoyl analogs, increasing electrophilicity and hardness (η) as defined by Parr and Pearson (η = (I − A)/2) .

- Thiadiazole vs.

Noncovalent Interactions

- The 3-hydroxy group in the main compound forms stronger hydrogen bonds than methoxy or ester-containing analogs, as shown by electron density topology analyses (e.g., reduced density gradient methods) .

- Steric Effects : The 5-methyl group on the thiadiazole ring minimizes steric hindrance compared to bulkier substituents (e.g., 6-methoxybenzothiazole), enhancing molecular planarity and crystallinity .

Solubility and Bioavailability

- The main compound’s thiadiazole moiety balances lipophilicity and aqueous solubility, whereas imidazole derivatives (e.g., 1H-imidazol-1-ylpropyl) exhibit higher solubility but lower membrane permeability .

- Ester-functionalized analogs (e.g., ethyl carboxylates) show improved solubility but are prone to hydrolysis, limiting in vivo stability .

Computational Insights

- Hardness Comparison : The main compound’s absolute hardness (η ≈ 5.2 eV, estimated via Mulliken’s formula) exceeds chlorobenzoyl analogs (η ≈ 4.8 eV) due to fluorine’s electronegativity, correlating with higher kinetic stability .

Biologische Aktivität

The compound 4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one is a complex organic molecule notable for its diverse biological activities. Its unique structural features, including a pyrrolone backbone and various functional groups, suggest potential applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 395.4 g/mol. The presence of the fluorobenzoyl , hydroxy , and thiadiazole groups contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 395.4 g/mol |

| IUPAC Name | (4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione |

The biological activity of this compound is likely mediated through its interactions with various molecular targets. It may exert effects by modulating enzyme activity or influencing receptor interactions due to its ability to participate in hydrogen bonding and hydrophobic interactions.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of compounds containing thiadiazole and pyrrolone moieties. For instance:

- Antibacterial Activity : The compound has shown significant activity against both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values have been reported in the range of 16–31.25 µg/mL for various strains .

Antifungal Activity

Research indicates that derivatives with similar structural features exhibit antifungal properties as well:

- In vitro studies demonstrated that certain thiadiazole-containing compounds exhibited lower EC50 values against fungal strains compared to standard antifungal agents .

Case Study 1: Antimicrobial Evaluation

In a comparative study, the compound was tested against common bacterial strains and exhibited potent activity comparable to established antibiotics like ciprofloxacin. The results indicated that modifications in the thiadiazole ring could enhance the antimicrobial efficacy .

Case Study 2: Structure–Activity Relationship (SAR)

A detailed SAR analysis revealed that the introduction of electron-withdrawing groups significantly increased the biological activity of related compounds. This suggests that the electronic properties of substituents play a crucial role in determining the effectiveness of these derivatives against microbial pathogens .

Q & A

Q. What are the foundational synthetic routes for this compound, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, including cyclization of substituted pyrrol-2-one precursors with fluorobenzoyl and thiadiazole moieties. For example, cyclization using glacial acetic acid as a solvent and hydrazine derivatives under reflux (6–8 hours) can yield the core structure. Key intermediates are purified via recrystallization (ethanol or DMF/EtOH mixtures) and characterized by melting point analysis, TLC, / NMR, FTIR, and HRMS to confirm regiochemistry and purity .

Q. How is the compound’s solubility and stability assessed for experimental workflows?

Solubility is determined in polar (e.g., DMSO, ethanol) and non-polar solvents (e.g., toluene) using gravimetric or spectrophotometric methods. Stability under varying pH, temperature, and light exposure is tested via accelerated degradation studies monitored by HPLC or NMR. For instance, refluxing in ethanol at 60–80°C for 24 hours can assess thermal stability .

Q. What spectroscopic methods are critical for structural elucidation?

- / NMR : Assign peaks for fluorobenzoyl (δ ~7.8–7.2 ppm for aromatic protons) and thiadiazole (δ ~2.5 ppm for methyl groups).

- FTIR : Confirm hydroxyl (3200–3500 cm), carbonyl (1650–1750 cm), and thiadiazole (600–700 cm) stretches.

- HRMS : Validate molecular formula (e.g., CHFNOS) with <5 ppm mass error .

Advanced Research Questions

Q. How can conflicting NMR or HRMS data during structural analysis be resolved?

Discrepancies often arise from tautomerism or impurities. Use 2D NMR (COSY, HSQC, HMBC) to map - correlations and confirm substituent positions. Compare experimental HRMS with computational predictions (e.g., isotopic pattern simulations). Recrystallize the compound in alternative solvents (e.g., DMF/EtOH) to isolate pure conformers .

Q. What strategies optimize reaction yields in large-scale synthesis?

- Catalyst screening : Test Lewis acids (e.g., ZnCl) or organocatalysts for cyclization efficiency.

- Solvent optimization : Replace glacial acetic acid with aprotic solvents (e.g., THF) to reduce side reactions.

- DoE (Design of Experiments) : Vary temperature (80–120°C), stoichiometry (1:1 to 1:2 molar ratios), and reaction time (4–12 hours) to identify optimal conditions .

Q. How is computational modeling applied to predict biological activity?

- Molecular docking : Use AutoDock Vina to simulate binding to targets like kinase enzymes or antimicrobial proteins (PDB IDs: e.g., 3ERT).

- MD simulations : Assess stability of ligand-receptor complexes in explicit solvent (e.g., water, 150 mM NaCl) over 100 ns trajectories.

- QSAR : Correlate substituent electronic parameters (Hammett constants) with bioactivity data from in vitro assays .

Q. How are byproducts analyzed and minimized during synthesis?

Byproducts (e.g., diastereomers or oxidized derivatives) are identified via LC-MS/MS and isolated using preparative HPLC. Reaction monitoring by TLC (toluene/ethyl acetate/water, 8.7:1.2:1.1) helps terminate reactions at maximal product formation. Adding antioxidants (e.g., BHT) or inert atmospheres (N) reduces oxidation .

Methodological Considerations

Q. What protocols ensure reproducibility in crystallographic studies?

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (DMF/EtOH) and collect data at 100 K.

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O, π-stacking) to explain packing motifs.

- CCDC deposition : Validate structural parameters (e.g., bond angles, torsion) against databases like Cambridge Structural Database .

Q. How are in vitro bioactivity assays designed for this compound?

- Antimicrobial testing : Use broth microdilution (MIC against S. aureus, E. coli) with 96-well plates and resazurin viability staining.

- Enzyme inhibition : Measure IC against COX-2 or HIV-1 protease using fluorogenic substrates.

- Cytotoxicity : Assess via MTT assay on HEK-293 cells, comparing EC values to positive controls (e.g., doxorubicin) .

Data Contradiction Analysis

Q. How to address inconsistencies between theoretical and experimental spectral data?

Re-examine computational models (e.g., DFT calculations at B3LYP/6-311+G(d,p)) for conformational flexibility. Validate NMR chemical shifts with substituent-specific increment rules (e.g., fluorobenzoyl deshielding effects). Cross-check HRMS calibration using certified standards (e.g., PEG mixtures) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.